N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolopyridine moiety linked to a benzamide group via a propyl chain, with an ethylthio substituent on the benzamide ring. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolopyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable reagents. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the benzamide group through amide bond formation. The ethylthio substituent is usually introduced in the final step through thiolation reactions using ethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization. Reaction conditions are carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(methylthio)benzamide
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(propylthio)benzamide
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide is unique due to its specific ethylthio substituent, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different alkylthio groups, potentially leading to distinct applications and effects.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-24-17-9-4-3-8-16(17)19(23)21-12-6-13-22-14-10-15-7-5-11-20-18(15)22/h3-5,7-11,14H,2,6,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURNTURQDMMGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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